BenchChemオンラインストアへようこそ!

4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine

Lipophilicity Drug design Physicochemical property

4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine (CAS 885460-87-7) is a fully decorated thieno[2,3‑d]pyrimidine building block that combines a 4‑chloro leaving group, a lipophilic 5,6‑dimethyl substitution, and a 4‑(difluoromethoxy)phenyl moiety at the 2‑position. The core thieno[2,3‑d]pyrimidine scaffold is widely exploited in kinase inhibitor and GPCR modulator programs because it isostatically mimics the adenine ring while introducing a sulfur atom that alters hydrogen‑bonding and lipophilicity patterns.

Molecular Formula C15H11ClF2N2OS
Molecular Weight 340.77
CAS No. 885460-87-7
Cat. No. B2590520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine
CAS885460-87-7
Molecular FormulaC15H11ClF2N2OS
Molecular Weight340.77
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(=N2)C3=CC=C(C=C3)OC(F)F)Cl)C
InChIInChI=1S/C15H11ClF2N2OS/c1-7-8(2)22-14-11(7)12(16)19-13(20-14)9-3-5-10(6-4-9)21-15(17)18/h3-6,15H,1-2H3
InChIKeyKNDNQPOMVPAUTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine – Chemical Identity, Scaffold Context, and Procurement-Class Definition


4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine (CAS 885460-87-7) is a fully decorated thieno[2,3‑d]pyrimidine building block that combines a 4‑chloro leaving group, a lipophilic 5,6‑dimethyl substitution, and a 4‑(difluoromethoxy)phenyl moiety at the 2‑position [1]. The core thieno[2,3‑d]pyrimidine scaffold is widely exploited in kinase inhibitor and GPCR modulator programs because it isostatically mimics the adenine ring while introducing a sulfur atom that alters hydrogen‑bonding and lipophilicity patterns [2]. This specific derivative is supplied at 95–98 % purity by multiple vendors and is catalogued as a heterocyclic building block for medicinal chemistry and agrochemical discovery .

Why 4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine Cannot Be Replaced by a Generic Thieno[2,3‑d]pyrimidine Building Block


Generic thieno[2,3‑d]pyrimidine scaffolds lack the pre‑installed C2‑aryl and C5/C6‑dimethyl vectors that define the final ligand’s shape, lipophilicity, and metabolic profile. Published SAR on thieno[2,3‑d]pyrimidine EGFR and c‑Met inhibitors demonstrates that even subtle changes at the 2‑aryl position—such as replacing a methoxy with a difluoromethoxy group—can alter enzymatic IC₅₀ by an order of magnitude and shift ADME properties [1]. The 4‑chloro atom serves as a regioselective handle for SNAr diversification, and any attempt to substitute a core that lacks the 2‑(4‑(difluoromethoxy)phenyl) motif would require additional synthetic steps with attendant yield losses and purity risks. The quantitative property differences summarised in Section 3 show that simply interchanging the closest in‑class analogs would deliver a compound with a meaningfully different LogP, hydrogen‑bond acceptor count, and potential metabolic trajectory.

Quantitative Differentiation of 4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine – Head‑to‑Head Structural and Property Comparisons


Lipophilicity Modulation: XLogP3 Comparison of the 4‑(Difluoromethoxy)phenyl Derivative vs. the 4‑Methoxyphenyl Analog

The 4‑(difluoromethoxy)phenyl substituent increases computed lipophilicity by approximately 0.9 log units relative to the 4‑methoxyphenyl analog while retaining a comparable hydrogen‑bond acceptor count. The XLogP3 of the target compound is 5.9 [1], whereas the 4‑methoxy congener (4‑chloro‑2‑(4‑methoxyphenyl)‑5,6‑dimethylthieno[2,3‑d]pyrimidine) yields an estimated XLogP3 of ≈ 5.0 based on a Δ +0.9 log unit difference between –OCF₂H and –OCH₃ phenyl substituents [2]. This difference is large enough to alter permeability, plasma protein binding, and CYP promiscuity in lead series.

Lipophilicity Drug design Physicochemical property

Hydrogen‑Bond Acceptor Count Differentiation vs. the 4‑(Trifluoromethoxy)phenyl Analog

The difluoromethoxy group (–OCF₂H) provides six hydrogen‑bond acceptors overall, whereas the corresponding trifluoromethoxy analog (–OCF₃) would provide seven. Computed data for the target compound show an H‑bond acceptor count of 6 [1]. The –OCF₂H group additionally acts as a weak hydrogen‑bond donor (not counted in the standard acceptor tally), which can create a unique, directional interaction with protein backbone carbonyls that the –OCF₃ group cannot replicate.

Hydrogen bonding Metabolic stability Physicochemical property

Molecular Weight and Rotatable Bond Efficiency vs. the Unsubstituted 2‑Phenyl Analog

The target compound has a molecular weight of 340.8 g mol⁻¹ and 3 rotatable bonds [1]. The simpler analog 4‑chloro‑2‑phenyl‑5,6‑dimethylthieno[2,3‑d]pyrimidine has an estimated molecular weight of ≈ 288 g mol⁻¹ (Δ ≈ 52 Da) and more limited halogen‑bonding potential. The additional mass and rotatable bonds in the target compound are almost entirely concentrated in the difluoromethoxy substituent, which increases the accessible conformational space and halogen‑bonding surface without adding an excessive number of rotatable bonds that would penalise oral bioavailability.

Ligand efficiency Fragment-based drug discovery Physicochemical property

Purity and Availability Benchmarking Against the Closest Commercial Analogs

The target compound is commercially available at ≥95 % purity (Enamine EN300‑11394) and 98 % purity from multiple independent suppliers including Fluorochem, CymitQuimica, and ChemScene . In contrast, the 4‑methoxy and 4‑trifluoromethoxy analogs are not listed by the same set of major catalog vendors, and the 4‑chloro‑5,6‑dimethylthieno[2,3‑d]pyrimidine core (CAS 108831‑68‑1) is supplied at 95–96 % purity but lacks the C2‑aryl vector required for direct library synthesis. The simultaneous availability at >95 % purity from multiple competing sources reduces single‑supplier risk and enables competitive pricing for bulk orders.

Procurement Supply chain Quality control

Prioritised Application Scenarios for 4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine Based on Quantitative Differentiation


Kinase Hinge‑Binder Library Synthesis Requiring a Lipophilic, Halogen‑Bonding 2‑Aryl Vector

The combination of XLogP3 5.9 and six hydrogen‑bond acceptors makes this building block ideal for generating focused libraries targeting the hydrophobic back pocket of kinase hinge regions (e.g., EGFR, c‑Met). The 4‑chloro handle permits rapid SNAr diversification with amines, while the 5,6‑dimethyl groups fill the adenine‑mimic pocket [1]. The –OCF₂H group’s weak H‑bond donor character can engage the gatekeeper residue backbone carbonyl, a feature absent in –OCH₃ and –OCF₃ analogs.

Metabolic Stability Optimisation via –OCF₂H Installation at the Solvent‑Exposed Position

In lead series where the 2‑aryl ring is solvent‑exposed, replacing a metabolically labile –OCH₃ group with –OCF₂H often reduces O‑demethylation clearance while largely preserving potency. The approximately 0.9‑log‑unit lipophilicity increase is consistent with improved membrane permeability; the target compound’s 98 % commercial purity allows researchers to test this substitution without in‑house synthesis of the dichloropyrimidine intermediate [1].

Parallel Medicinal Chemistry Campaigns Requiring Multi‑Gram, Multi‑Supplier Sourcing

With confirmed availability from at least five independent vendors at 95–98 % purity, this compound supports parallel synthesis workflows where consistent quality and rapid restocking are critical. The multi‑supplier base mitigates the risk of single‑lot impurity profiles confounding SAR, a known concern when relying on sole‑source specialty building blocks [1].

Agrochemical Lead Generation Exploiting the Thieno[2,3‑d]pyrimidine Scaffold’s Herbicidal and Fungicidal Activity

Thieno[2,3‑d]pyrimidine derivatives have demonstrated herbicidal and fungicidal activity in patent literature. The pre‑installed difluoromethoxy group is a privileged motif in agrochemistry due to its metabolic stability and soil mobility profile. Using this ready‑made building block accelerates the synthesis of 2,4‑disubstituted analogs for screening against resistant weed or fungal strains [1].

Quote Request

Request a Quote for 4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.